5-phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Description
Properties
IUPAC Name |
5-phenyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-12-7-10-6-11(8-14-13(10)15-12)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGIGZLDWCWJDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=CC(=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573433 | |
| Record name | 5-Phenyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223646-08-0 | |
| Record name | 5-Phenyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound with notable biological activity, primarily due to its structural features that allow interaction with various biological targets. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities. Its synthesis has been reported through various methods, including modifications of established synthetic routes for related pyrrole compounds .
This compound exhibits biological activity through several mechanisms:
- Inhibition of Kinases : It has been identified as an inhibitor of SGK-1 kinase, which plays a significant role in various cellular processes including cell survival and proliferation .
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell growth. For instance, derivatives of pyrrolo compounds have been evaluated against breast cancer cell lines (MDA-MB-231 and MCF-7), demonstrating significant cytotoxic effects .
Table 1: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Kinase Inhibition | SGK-1 | |
| Anticancer Activity | MDA-MB-231 and MCF-7 cells | |
| Selective Inhibition | CSF1R (Colony-stimulating factor) |
Case Studies
- Anticancer Efficacy : A study demonstrated that this compound and its derivatives exhibited cytotoxicity against breast cancer cell lines. The most promising derivative showed a decrease in cell viability at concentrations as low as 6.25 µM, indicating its potential as an anticancer agent .
- Kinase Inhibition : Research on related pyrrolo compounds revealed their ability to selectively inhibit the CSF1R kinase with subnanomolar potency. This selectivity suggests that 5-phenyl derivatives could be developed into therapeutic agents targeting macrophage-related disorders .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound remains to be fully elucidated. However, initial studies indicate that modifications to the pyrrolo structure can enhance stability and bioavailability. Toxicological assessments are crucial for determining the safety profile before clinical applications.
Scientific Research Applications
Anticancer Potential
5-Phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has demonstrated promising anticancer properties. Research indicates that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. Studies have shown that derivatives of this compound exhibit selective cytotoxicity against tumor cells while sparing normal cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, indicating potential as a lead compound for developing new antibiotics .
Neurological Disorders
Due to its structural similarity to known neuroprotective agents, this compound is being investigated for its potential in treating neurological disorders. Its ability to modulate neurotransmitter systems could provide therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease .
Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Anticancer Activity | Demonstrated selective cytotoxicity against breast and lung cancer cell lines. Induction of apoptosis was confirmed through flow cytometry analysis. |
| Antimicrobial Testing | Exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. |
| Neuroprotection Studies | Showed potential in protecting neuronal cells from oxidative stress-induced damage in vitro. |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-rich 3-position of the pyrrolo[2,3-b]pyridine core is highly reactive toward electrophiles due to resonance stabilization of intermediates. Key reactions include:
Mechanistic Insight :
Electrophilic attack occurs preferentially at the 3-position due to maximal electron density from the pyrrole nitrogen’s lone pairs. The phenyl group at C5 slightly deactivates the adjacent positions but does not significantly hinder reactivity at C3 .
Nucleophilic Substitution
The lactam carbonyl and electron-deficient pyridine-like nitrogen enable nucleophilic attacks under specific conditions:
| Reaction Type | Reagents/Conditions | Product(s) | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | NaOH (aq)/reflux | Ring-opened carboxylic acid derivative | 90% | |
| Thiourea Condensation | Thiourea/POCl₃ | 2-Thioxo-pyrrolo[2,3-d]pyrimidine | 55% |
Example :
Reaction with thiourea in phosphoryl chloride yields fused pyrimidine systems via cyclocondensation at the carbonyl oxygen .
Cross-Coupling Reactions
The halogenated derivatives (e.g., 3-bromo or 3-iodo) participate in transition-metal-catalyzed couplings:
| Reaction Type | Catalysts/Reagents | Product(s) | Yield | Source |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | 3-Aryl substituted analogs | 80% | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, amine | 4-Aminoalkyl derivatives | 65% |
Key Application :
These reactions enable diversification of the core structure for medicinal chemistry applications, such as kinase inhibitor development .
Condensation and Cyclization
The compound reacts with active methylene compounds to form fused heterocycles:
| Reactant | Conditions | Product(s) | Yield | Source |
|---|---|---|---|---|
| Acetylacetone | AcOH/HCl, reflux | Pyrrolo[2,3-b]pyridine-acetylacetone hybrid | 45% | |
| Malononitrile | AcOH, 80°C | 2-Cyano-pyrrolo[2,3-d]pyrimidine | 60% |
Mechanism :
Acid-catalyzed condensation forms imine intermediates, followed by intramolecular cyclization with the lactam carbonyl .
Functional Group Transformations
The lactam moiety undergoes reduction and oxidation:
| Reaction Type | Reagents/Conditions | Product(s) | Yield | Source |
|---|---|---|---|---|
| Reduction | LiAlH₄ in THF | 2-Hydroxypyrrolo[2,3-b]pyridine | 70% | |
| Oxidation | KMnO₄ in H₂SO₄ | 2-Keto-pyrrolo[2,3-b]pyridine derivative | 50% |
Biological Activity-Driven Modifications
Derivatives synthesized via the above reactions show enhanced pharmacological properties:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs of 5-phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, emphasizing substituent variations and their implications:
Key Observations:
- Methyl Substituent : The 5-methyl derivative (CAS 1190317-46-4) exhibits higher solubility compared to the phenyl analog, making it advantageous for aqueous-phase reactions .
- Halogenated Derivatives (Br/Cl) : Bromo and chloro substituents at C5 are critical for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of aryl- or heteroaryl-functionalized derivatives .
Preparation Methods
Suzuki Cross-Coupling for Phenyl Group Introduction
The Suzuki-Miyaura coupling reaction serves as a cornerstone for introducing aryl groups at position 5 of the pyrrolo[2,3-b]pyridine scaffold. Patent WO2006063167A1 details a protocol starting from 5-bromo-1H-pyrrolo[2,3-b]pyridine:
Reaction Conditions and Optimization
- Catalyst System : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) at 5 mol% loading.
- Base : Potassium carbonate (3 equiv) in a 2.5:1 dioxane/water solvent mixture.
- Temperature : 80°C under nitrogen atmosphere for 1–16 hours.
- Yield : ~70–85% after purification via ion-exchange resin (DOWEX 50WX2-400).
The reaction proceeds via oxidative addition of the palladium catalyst to the brominated precursor, followed by transmetallation with phenylboronic acid. Subsequent reductive elimination yields 5-phenyl-1H-pyrrolo[2,3-b]pyridine.
Table 1: Key Parameters for Suzuki Coupling
| Parameter | Value/Range |
|---|---|
| Catalyst Loading | 5 mol% PdCl₂(dppf) |
| Solvent System | Dioxane/H₂O (2.5:1 v/v) |
| Reaction Time | 1–16 hours |
| Temperature | 80°C (reflux) |
| Workup | Celite filtration, DOWEX resin |
Cyclo-Condensation with Active Methylene Compounds
A complementary approach involves constructing the pyrrolo[2,3-b]pyridine core through cyclization reactions. Ajol et al. demonstrated the use of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile (3a-c ) as a precursor:
Mechanism and Substrate Scope
- Reagents : Acetylacetone, ethyl cyanoacetate, or malononitrile in acetic acid with catalytic HCl.
- Conditions : Reflux for 4 hours, followed by silica gel chromatography purification (yields: 82–88%).
The reaction initiates with nucleophilic attack by the pyrrole amine on the carbonyl carbon of the active methylene compound, forming an imine intermediate. Subsequent cyclization with the nitrile group generates the bicyclic lactam structure.
Scheme 1: Cyclo-Condensation Pathway
- Imine Formation :
$$ \text{R}1\text{C=O} + \text{H}2\text{N-Pyrrole} \rightarrow \text{R}_1\text{C=N-Pyrrole} $$ - Cyclization :
$$ \text{R}_1\text{C=N-Pyrrole} \xrightarrow{\text{HCl}} \text{Lactam Formation} $$
Bromination and Functional Group Interconversion
Intermediate halogenation steps enable further derivatization. WO2006063167A1 outlines bromination at position 3 using N-bromosuccinimide (NBS):
Bromination Protocol
- Reagents : NBS (1.2 equiv) in dichloromethane with triethylamine.
- Conditions : Room temperature, 1–16 hours.
- Post-Bromination : Tosylation with p-toluenesulfonyl chloride in NaOH/dichloromethane bilayer.
While this step primarily targets position 3, analogous strategies could facilitate oxidation at position 2 to install the lactam moiety.
Spectroscopic Characterization
Key analytical data for 5-phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and intermediates include:
NMR Signatures
- ¹H NMR (DMSO-d₆) : δ 2.26 (s, CH₃), 2.49 (s, CH₃-C=O), 6.77 (pyrrole-H), 7.14–7.44 (m, Ar-H).
- ¹³C NMR : 167.1 ppm (C=O), 158.8 ppm (C=N).
Mass Spectrometry
- LC-MS (ES+) : m/z 211.1 [M+H]⁺ (calculated for C₁₃H₁₀N₂O: 210.23).
Challenges and Optimization Opportunities
- Regioselectivity : Competing reactions at positions 3 and 7 necessitate careful control of electrophilic substitution conditions.
- Lactam Stability : The 2(3H)-one moiety is prone to hydrolysis under strongly acidic or basic conditions, requiring neutral workup protocols.
- Purification : Ion-exchange resins (e.g., DOWEX) improve yields by removing boronic acid byproducts but add complexity.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5-phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its derivatives?
- Methodological Answer : Two primary approaches are widely used:
- Suzuki-Miyaura Coupling : Arylboronic acids react with halogenated intermediates (e.g., 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine) under palladium catalysis (e.g., Pd(PPh₃)₄) in dioxane at 105°C. This yields 3-nitro-5-aryl derivatives (e.g., 84–92% yields for phenyl and fluorophenyl substituents) .
- Aldehyde Condensation : 7-Azaoxindole derivatives undergo condensation with aldehydes (e.g., benzaldehyde) in toluene using piperidine as a catalyst. This produces 3-benzylidene derivatives as E/Z isomer mixtures, with the E isomer dominating (confirmed by NMR) .
- Key Data :
| Reaction Type | Yield Range | Key Conditions |
|---|---|---|
| Suzuki Coupling | 84–92% | Pd(PPh₃)₄, 105°C, dioxane |
| Aldehyde Condensation | 76–85% | Piperidine, toluene, RT/16h |
Q. How is structural characterization performed for pyrrolo[2,3-b]pyridinone derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry and isomer distribution. For example:
- ¹H NMR : Distinct signals for aromatic protons (e.g., δ 8.39 ppm for pyrrolo[2,3-b]pyridine H-atoms) and NH groups (δ 12.40 ppm) .
- ¹³C NMR : Carbonyl peaks (e.g., δ 167.8 ppm for lactam C=O) and aromatic carbons (δ 148–157 ppm) .
- Advanced Tip : Dynamic NMR studies can resolve E/Z isomer ratios in aldehyde-derived products .
Advanced Research Questions
Q. How do substituent variations at the 3- and 5-positions influence JAK inhibitory activity?
- Methodological Answer :
- 3-Position : Electron-withdrawing groups (e.g., nitro) enhance binding to JAK3’s ATP pocket. For example, 3-nitro derivatives show IC₅₀ values < 50 nM .
- 5-Position : Aromatic substituents (e.g., phenyl, 4-fluorophenyl) improve hydrophobic interactions. Substitutions here correlate with selectivity between JAK isoforms (JAK1 vs. JAK3) .
- Data Contradiction : While 5-phenyl derivatives exhibit potent JAK3 inhibition, bulky groups (e.g., biphenyl) reduce activity due to steric clashes .
Q. What strategies enable enantioselective synthesis of pyrrolo[2,3-b]pyridinone derivatives?
- Methodological Answer : Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to 3-benzylidene derivatives achieves >90% enantiomeric excess (ee). Key factors:
- Chiral Ligands : (R,R)-Phbod* ligands promote stereocontrol, even with E/Z isomer mixtures in starting materials .
- Dynamic Resolution : Protonation of Rh-enolates during catalysis drives enantioconvergence, overriding initial E/Z ratios .
- Key Data :
| Entry | Arylboronic Acid | ee (%) | Yield (%) |
|---|---|---|---|
| 1 | 4-Methoxyphenyl | 92 | 85 |
| 2 | 3-Fluorophenyl | 88 | 78 |
Q. How can computational methods optimize pyrrolo[2,3-b]pyridinone-based JAK inhibitors?
- Methodological Answer :
- 3D-QSAR : Models built using CoMFA/CoMSIA reveal steric and electrostatic requirements for JAK3 inhibition (e.g., hydrophobic pockets near the 5-phenyl group) .
- Molecular Docking : Docking into JAK3’s ATP-binding site (PDB: 4LIA) shows hydrogen bonding between the lactam carbonyl and Leu905 .
- Validation : Machine learning algorithms (e.g., random forest) predict activity cliffs for novel derivatives with >80% accuracy .
Experimental Design & Data Analysis
Q. How to resolve contradictions in reaction yields for Suzuki couplings of halogenated intermediates?
- Troubleshooting Guide :
- Low Yields : Replace dioxane with THF or DMF to improve solubility of arylboronic acids .
- Byproduct Formation : Add molecular sieves to sequester water, minimizing protodeboronation .
Q. What in silico tools predict metabolic stability of pyrrolo[2,3-b]pyridinone derivatives?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate CYP450 interactions. The lactam ring shows low CYP3A4 affinity, suggesting favorable pharmacokinetics .
- Metabolite Identification : GLORYx predicts hydroxylation at the 5-phenyl group as the primary metabolic pathway .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
